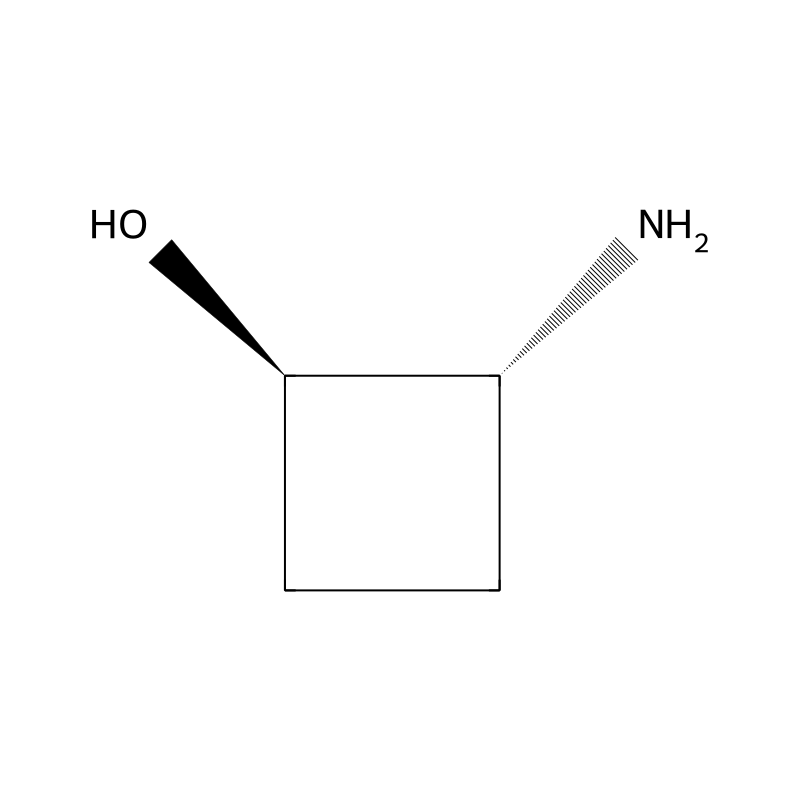

(1R,2R)-2-aminocyclobutan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis and Medicinal Chemistry

Field: Organic chemistry and drug discovery.

Summary: Trans-2-amino-cyclobutanol serves as a versatile building block for synthesizing complex molecules due to its strained four-membered ring.

Methods: It can be synthesized via various methods, including catalytic reactions and cycloadditions.

Results: Researchers have successfully used it to construct bioactive compounds and drug candidates.

Natural Product Synthesis

Field: Organic chemistry and natural product research.

Summary: Trans-2-amino-cyclobutanol is employed in the total synthesis of cyclobutane-containing natural products (e.g., terpenoids, alkaloids, and steroids).

Methods: Strategies involve disconnection tactics to forge the cyclobutane ring.

Functionalization of Cyclobutane Rings

Field: Organic chemistry.

Summary: Researchers have developed eco-friendly approaches to functionalize cyclobutane-containing molecules.

Methods: Organo- and biocatalyzed reactions have been explored.

Library Synthesis of Cyclobutanol Derivatives

Field: Organic chemistry and combinatorial chemistry.

Summary: A concise library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols was synthesized using hyperbaric [2 + 2] cycloaddition reactions.

Methods: Sulfonyl allenes reacted with benzyl vinyl ether to form the core structures.

Results: Diverse cyclobutanol derivatives were obtained for further exploration.

(1R,2R)-2-aminocyclobutan-1-ol is a chiral compound characterized by a four-membered cyclobutane ring, with an amino group and a hydroxyl group attached to adjacent carbon atoms in a trans configuration. The molecular formula for this compound is and it has a molecular weight of approximately 87.12 g/mol. The compound's structure allows for unique interactions due to the presence of both the amino and hydroxyl functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry .

- Oxidation: This process can convert the compound into trans-2-amino-cyclobutanone using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can yield cyclobutanol, typically achieved using hydrogen gas in the presence of palladium or platinum catalysts.

- Substitution: The amino group is amenable to nucleophilic substitution reactions, allowing for the introduction of other functional groups under basic conditions.

Common Reagents and ConditionsReaction Type Reagents Conditions Oxidation Potassium permanganate Acidic or neutral medium Reduction Hydrogen gas + Palladium High pressure Substitution Halides or alkoxides Basic conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral medium |

| Reduction | Hydrogen gas + Palladium | High pressure |

| Substitution | Halides or alkoxides | Basic conditions |

Research indicates that (1R,2R)-2-aminocyclobutan-1-ol exhibits potential biological activity. Its structural features allow it to interact with various biomolecules, influencing biochemical pathways. Specific studies are ongoing to explore its role as a pharmaceutical intermediate and its interactions with enzymes and receptors .

The synthesis of (1R,2R)-2-aminocyclobutan-1-ol can be achieved through several methods:

- Catalytic Hydrogenation of Cyclobutanone Oxime: This method involves the reduction of cyclobutanone oxime under controlled conditions to yield the desired compound.

- Reduction of Trans-2-Nitro-Cyclobutanol: This approach utilizes hydrogen gas in the presence of a palladium catalyst to convert trans-2-nitro-cyclobutanol into (1R,2R)-2-aminocyclobutan-1-ol.

Industrial production typically employs large-scale hydrogenation processes to ensure high yield and purity .

(1R,2R)-2-aminocyclobutan-1-ol has several applications across various fields:

- Chemistry: It serves as a building block in the synthesis of complex organic molecules.

- Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

- Medicine: Ongoing research explores its potential as a pharmaceutical intermediate.

- Industry: It is utilized in producing specialty chemicals and materials.

The mechanism of action for (1R,2R)-2-aminocyclobutan-1-ol involves its ability to form hydrogen bonds and other interactions due to its amino and hydroxyl groups. These interactions may influence various biochemical pathways, although detailed studies are still required to elucidate specific molecular targets.

Several compounds share structural similarities with (1R,2R)-2-aminocyclobutan-1-ol:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| Trans-2-Hydroxy-Cyclobutanol | Lacks the amino group | Hydroxyl group only |

| Cis-2-Amino-Cyclobutanol | Similar structure but with a cis configuration | Different stereochemistry |

| Trans-2-Nitro-Cyclobutanol | Contains a nitro group instead of an amino group | Presence of nitro functional group |

These compounds highlight the uniqueness of (1R,2R)-2-aminocyclobutan-1-ol due to its specific functional groups and stereochemistry, which contribute to its distinct chemical behavior and potential applications in research.

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant